1-(Bromomethyl)-4-ethyl-1-((1-methoxypropan-2-yl)oxy)cyclohexane

Beschreibung

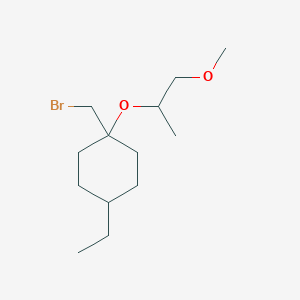

This compound features a cyclohexane ring substituted with a bromomethyl group, an ethyl group at the 4-position, and a 1-methoxypropan-2-yl ether moiety. The bromine atom serves as a reactive site for nucleophilic substitution, while the ethyl and methoxypropan groups influence steric and electronic properties. Its structural complexity makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and advanced materials.

Eigenschaften

Molekularformel |

C13H25BrO2 |

|---|---|

Molekulargewicht |

293.24 g/mol |

IUPAC-Name |

1-(bromomethyl)-4-ethyl-1-(1-methoxypropan-2-yloxy)cyclohexane |

InChI |

InChI=1S/C13H25BrO2/c1-4-12-5-7-13(10-14,8-6-12)16-11(2)9-15-3/h11-12H,4-10H2,1-3H3 |

InChI-Schlüssel |

GIIBHAXNEOEJEY-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1CCC(CC1)(CBr)OC(C)COC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-4-ethyl-1-((1-methoxypropan-2-yl)oxy)cyclohexane typically involves multiple steps:

Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring, which can be achieved through various cyclization reactions.

Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.

Attachment of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a strong base.

Addition of the Methoxypropan-2-yloxy Group: The final step involves the addition of the methoxypropan-2-yloxy group, which can be achieved through etherification reactions using appropriate alcohols and alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Bromomethyl)-4-ethyl-1-((1-methoxypropan-2-yl)oxy)cyclohexane can undergo various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or carboxylic acids.

Reduction Reactions: Reduction reactions can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution: Products may include alcohols, ethers, or nitriles.

Oxidation: Products may include ketones, aldehydes, or carboxylic acids.

Reduction: Products may include alkanes or alcohols.

Wissenschaftliche Forschungsanwendungen

1-(Bromomethyl)-4-ethyl-1-((1-methoxypropan-2-yl)oxy)cyclohexane has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound may be used in the study of biological pathways and mechanisms, particularly those involving brominated compounds.

Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)-4-ethyl-1-((1-methoxypropan-2-yl)oxy)cyclohexane involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the methoxypropan-2-yloxy group can engage in etherification reactions. These interactions can modulate biological pathways and chemical reactions, leading to various effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities with analogs identified in the provided evidence:

Key Observations :

- Ether vs. Sulfonyl Groups : The methoxypropan-2-yl ether in the target compound enhances solubility in polar solvents, whereas the sulfonyl group in strongly withdraws electrons, making bromine a better leaving group.

- Ring Saturation : The unsaturated cyclohexene in allows for addition reactions, unlike the saturated cyclohexane in the target compound.

Physicochemical and Reactivity Comparison

Key Insights :

- Electronic Effects : The methoxypropan-2-yl group in the target compound donates electrons via its ether oxygen, stabilizing adjacent carbocations in substitution reactions.

- Steric Hindrance : The ethyl group at the 4-position may reduce accessibility to the bromine site compared to the methyl analog , affecting reaction yields.

- Comparative Reactivity : The iodine in is a poorer leaving group than bromine under typical SN2 conditions but excels in radical reactions.

Biologische Aktivität

1-(Bromomethyl)-4-ethyl-1-((1-methoxypropan-2-yl)oxy)cyclohexane is a complex organic compound with potential biological activities. Its unique structure, featuring both bromine and methoxy groups, suggests a variety of interactions with biological systems. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's molecular formula is , with a molecular weight of approximately 293.24 g/mol. The presence of the bromine atom and the methoxypropan-2-yl group contributes to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 293.24 g/mol |

| LogP | 3.72 (Predicted) |

The biological activity of this compound can be attributed to several mechanisms:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, potentially leading to the formation of new compounds with distinct biological activities.

Oxidation and Reduction Reactions: The compound can undergo redox reactions, which may alter its structure and enhance its interaction with biological targets.

Interaction with Enzymes: Similar compounds have been shown to inhibit specific enzymes, such as histone deacetylases (HDACs), which play a role in cancer progression and other diseases .

Biological Activity

Research indicates that cyclohexane derivatives exhibit various biological activities, including:

Antibacterial Activity: Some studies have demonstrated that related compounds possess antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, metal complexes derived from cyclohexane-1,3-dione ligands showed medium-level antibacterial activity compared to standard antibiotics like ampicillin .

Anticancer Potential: Compounds with structural similarities have been investigated for their ability to inhibit cancer cell proliferation. For example, certain cyclohexane derivatives act as selective HDAC inhibitors, which could be beneficial in treating cancers such as multiple myeloma .

Case Studies

-

Antibacterial Evaluation:

A study focused on the synthesis and characterization of novel cyclohexane derivatives revealed that some exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The compounds were evaluated using standard disc diffusion methods, showing promising results . -

HDAC Inhibition:

Research on similar compounds indicated their potential as selective HDAC6 inhibitors. These findings suggest that this compound may also exhibit similar inhibitory effects, providing a pathway for further therapeutic development in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.